molecular formula C5H6N4O B1222964 Pyrazine-2-carbohydrazide CAS No. 768-05-8

Pyrazine-2-carbohydrazide

Cat. No.: B1222964
CAS No.: 768-05-8
M. Wt: 138.13 g/mol
InChI Key: OHFIJHDYYOCZME-UHFFFAOYSA-N
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Description

Pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C5H6N4O. It is a derivative of pyrazine, characterized by the presence of a carbohydrazide group at the second position of the pyrazine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its antimicrobial properties .

Biochemical Analysis

Biochemical Properties

Pyrazine-2-carbohydrazide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydrazine hydrate to yield pyrazinoic acid hydrazide, which is then condensed with various substituted aromatic aldehydes to obtain different derivatives . These derivatives exhibit potent antimicrobial activity against Gram-positive bacteria, suggesting that this compound can inhibit bacterial growth by interacting with bacterial enzymes and proteins . The nature of these interactions often involves the inhibition of key bacterial enzymes, leading to the disruption of essential metabolic pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, it inhibits growth by targeting specific enzymes involved in cell wall synthesis and other vital processes . This inhibition can lead to cell death, making this compound an effective antimicrobial agent. Additionally, it influences cell signaling pathways and gene expression by interfering with the normal function of bacterial proteins, thereby altering cellular metabolism and leading to the accumulation of toxic metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with bacterial enzymes and proteins. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing them from catalyzing essential biochemical reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting the normal metabolic balance within bacterial cells. Furthermore, this compound can induce changes in gene expression by interacting with regulatory proteins, leading to altered transcriptional activity and subsequent changes in protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its antimicrobial efficacy . Long-term exposure to this compound can result in adaptive responses in bacterial cells, including the development of resistance mechanisms that mitigate the compound’s inhibitory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, this compound can induce toxic effects, including damage to host tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve optimal antimicrobial activity without causing adverse effects. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for bacterial metabolism. It has been shown to inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to a disruption of metabolic flux and an accumulation of intermediate metabolites . These effects can result in the inhibition of bacterial growth and the induction of cell death. The compound’s interactions with metabolic enzymes underscore its potential as a therapeutic agent for targeting bacterial infections.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its antimicrobial effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and cell membrane, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective localization and activity. These localization mechanisms are essential for the compound’s ability to inhibit bacterial growth and induce cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2-carbohydrazide can be synthesized through several methods. One common approach involves the hydrolysis of pyrazinamide to obtain ethyl-pyrazinoate, which is then reacted with hydrazine hydrate to yield pyrazinoic acid hydrazide. This intermediate is further condensed with various substituted aromatic aldehydes to produce different derivatives of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the refluxing of methyl esters of pyrazine with hydrazine hydrate in methanol. This method is efficient and yields the desired product in good quantities .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazone derivatives, which are of significant interest due to their biological activities .

Comparison with Similar Compounds

Uniqueness: Pyrazine-2-carbohydrazide is unique due to its ability to form a variety of derivatives with significant antimicrobial properties. Its structure allows for modifications that can enhance its biological activity and reduce resistance in microbial strains .

Properties

IUPAC Name

pyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-3-7-1-2-8-4/h1-3H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFIJHDYYOCZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227608
Record name Pyrazinoic acid, hydrazide
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Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

768-05-8
Record name 2-Pyrazinecarboxylic acid, hydrazide
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Record name Pyrazinylcarbonylhydrazine
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Record name 768-05-8
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Record name Pyrazinoic acid, hydrazide
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Record name pyrazine-2-carbohydrazide
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Record name PYRAZINYLCARBONYLHYDRAZINE
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Synthesis routes and methods I

Procedure details

To a stirred solution of pyrazine-2-carboxylic acid methyl ester (11.1 g, 80 mmol) in 140 mL of EtOH was added hydrazine hydrate (15.6 mL, 320 mmol). The resultant solution was heated to reflux for 2 h. The solvent was removed under reduced pressure and dried under high vacuum to yield the title amide (11.1 g, 100%) as a white solid. The product was used in subsequent steps without purification. 1H NMR (d6-DMSO δ 10.1, br s, 1H; δ 9.12, d, 1H; δ 8.83, d, 1H; δ 8.70, dd, 1H; δ 4.64, br s, 2H), LC/MS (APCI, ES, M+H=139).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of the product from Example 1 step c) (22 g, 159 mmol) in methanol (250 ml) was slowly added hydrazine monhydrate (36.6 ml, 710 mmol). The reaction mixture was stirred for 1.5 h. The precipitate produced was filtered, washed with diethyl ether and dried in the oven at 80° C. to give the required product (30 g). 1H NMR (250 MHz, DMSO) δ 4.66 (2H, broad peak), 8.66 (1H, m), 8.84 (1H, d, J=2.5 Hz), 9.13 (1H, d, J=2.5 Hz), 10.15 (1H, broad peak); MS (ES+) m/e 139 [MH+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of methyl pyrazinecarboxylate (600 mg, 4.34 mmol) in hydrazine (3 ml) was stirred overnight for 20 hours, then at 60° C. for 4 hours. Removal of excess hydrazine under high vacuum afforded pyrazine hydrazide intermediate 47 as a yellow solid (550 mg, 92%). 1H NMR: (CD3OD) δ 9.19 (d, J=1.5, 1H), 8.76 (d, J=2.4, 1H), 8.65 (app t, 1H); LC/MS: (ES+) m/z (M+H)+=139, HPLC Rt=0.087.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Synthesis routes and methods IV

Procedure details

Methyl 2-pyrazinecarboxylate (I132) (42 g, 304 mmol) was dissolved in ethanol (750 mL) and treated with hydrazine hydrate (22.17 mL, 456 mmol). The solution was stirred at room temperature for 5 minutes whereupon a precipitate started to form. The mixture was cautiously heated to 80° C. for 5 h and cooled to room temperature. Approximately 50% of the solvent was then removed in vacuo, the slurry was heated to reflux and the solution cooled to room temperature overnight. The resulting solid was filtered, washed with a little ethanol, diethyl ether and dried in a vacuum oven to afford product in 39.77 g as beige needles.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
22.17 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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